molecular formula C13H21NO B13289342 2-methoxy-N-(2-methylpentyl)aniline

2-methoxy-N-(2-methylpentyl)aniline

Cat. No.: B13289342
M. Wt: 207.31 g/mol
InChI Key: HHDBBTHRYZDOGV-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-methylpentyl)aniline is a proprietary organic compound with the CAS Number 1036499-89-4 and a molecular formula of C13H21NO . It has a molecular weight of 207.31 g/mol . This chemical is characterized as an aniline derivative and is supplied as a molecular building block for research applications in organic and medicinal chemistry . The primary research application of this compound is as a versatile synthetic intermediate. Its structure, featuring a methoxy-substituted aniline and a branched alkyl chain, makes it a valuable precursor for the synthesis of more complex molecules, potentially including ligands for metal complexes or other pharmacologically relevant compounds . The compound is typically characterized by analytical methods including NMR and mass spectrometry to confirm identity and purity. Researchers can utilize this building block to explore structure-activity relationships or develop novel chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methoxy-N-(2-methylpentyl)aniline

InChI

InChI=1S/C13H21NO/c1-4-7-11(2)10-14-12-8-5-6-9-13(12)15-3/h5-6,8-9,11,14H,4,7,10H2,1-3H3

InChI Key

HHDBBTHRYZDOGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-[(2-Methylpentyl)oxy]aniline as a Precursor

The precursor 2-[(2-methylpentyl)oxy]aniline can be synthesized via nucleophilic substitution of 2-aminophenol with an alkyl halide, specifically 2-methylpentyl bromide or chloride, under basic conditions, as demonstrated in recent research.

Reaction Step Reagents & Conditions Description
Nucleophilic substitution 2-Aminophenol + 2-methylpentyl bromide + NaOH The phenolic oxygen acts as a nucleophile, substituting the halogen to form the alkoxy group at the ortho position.
Purification Column chromatography To isolate the desired product with high purity (>90%).

This route is supported by the synthesis of similar compounds, where phenolic groups undergo substitution with alkyl halides under basic conditions, favoring ortho substitution due to the activating effect of the amino group.

N-Alkylation of Aniline Derivatives

Following the formation of the alkoxyphenyl compound, the amino group can be alkylated with 2-methylpentyl halides in the presence of a base like potassium carbonate or sodium hydride, under controlled temperature conditions (0–25°C), to yield the target compound.

Reaction Step Reagents & Conditions Description
N-Alkylation 2-[(2-Methylpentyl)oxy]aniline + 2-methylpentyl bromide + K2CO3 Alkylation occurs at the amino nitrogen, forming the N-substituted aniline.
Purification Recrystallization or chromatography To obtain pure This compound .

Key Parameters Influencing Synthesis Efficiency

Parameter Effect Optimal Range/Conditions
Temperature Affects reaction rate and regioselectivity 0–25°C for N-alkylation; 80–100°C for aromatic substitution
Stoichiometry Ensures complete reaction Slight excess (1.2 equivalents) of alkyl halide
Solvent Influences solubility and reaction kinetics Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF)
Reaction Time Completeness of conversion 6–12 hours for substitution; 4–8 hours for alkylation

Industrial and Laboratory-Scale Synthesis

In industrial settings, continuous flow reactors are employed to optimize temperature control, reaction times, and yields. The process involves:

This approach minimizes by-products and enhances scalability, with yields often exceeding 85%.

Supporting Data and Research Findings

  • Reaction yields: Laboratory syntheses report yields of 70–90% for each step, with high regioselectivity when reaction conditions are carefully optimized.
  • Spectroscopic confirmation: NMR and mass spectrometry validate the structure, with characteristic signals for the methoxy group (~3.7 ppm in ^1H NMR) and the alkyl chain.
Data Point Value Reference
Yield of alkoxy substitution 85–90%
NMR chemical shift for methoxy ~3.7 ppm
Alkyl chain length confirmation via ^13C NMR and HRMS

Summary of Preparation Methods

Method Description Advantages Limitations
Phenolic alkoxy substitution Nucleophilic substitution of phenol with alkyl halide High regioselectivity, straightforward Requires phenolic precursor
N-Alkylation of aniline Alkylation with 2-methylpentyl halide Direct, efficient Possible over-alkylation, need for controlled conditions
Sequential synthesis Combining both steps in sequence Controlled functionalization Longer process, potential for side reactions

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylpentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-N-(2-methylpentyl)aniline.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-hydroxy-N-(2-methylpentyl)aniline

    Reduction: this compound with an amino group

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

2-methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The 2-methylpentyl group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations :

  • The 2-methylpentyl group in the target compound enhances lipophilicity compared to shorter or polar substituents (e.g., hydroxyethyl in ).
  • The methoxy group at the 2-position influences electronic properties (e.g., resonance effects) and hydrogen-bonding capacity, similar to analogs in .
  • Fluorinated derivatives (e.g., ) exhibit distinct reactivity due to electron-withdrawing trifluoromethyl groups.

Key Observations :

  • The branched alkyl chain in this compound may improve membrane permeability in agrochemical applications .
  • Methoxy-aniline Schiff bases (e.g., MQA ) demonstrate utility in environmental monitoring due to metal-ion selectivity.

Key Observations :

  • The 2-methylpentyl group requires careful regioselectivity during synthesis to avoid byproducts .
  • Crystal structures of related methoxy-anilines (e.g., ) reveal weak intermolecular C–H⋯O hydrogen bonds, influencing solid-state packing.

Biological Activity

2-Methoxy-N-(2-methylpentyl)aniline, a compound with the CAS number 1036499-89-4, has garnered attention in pharmacological research due to its potential biological activities, particularly as a GPR88 agonist. GPR88 is an orphan receptor implicated in various neuropsychiatric disorders, making compounds that modulate its activity of significant interest.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol

This compound features a methoxy group and a branched alkyl chain, which are crucial for its biological activity.

Research indicates that this compound acts as an agonist for the GPR88 receptor. The biological activity is primarily linked to its ability to modulate intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) production through a Gαi-coupled mechanism. This modulation can influence various physiological responses, including motor coordination and anxiety levels.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the aniline moiety significantly affect the compound's potency and selectivity:

  • Substituent Effects : The presence of the methoxy group enhances lipophilicity, which is beneficial for crossing the blood-brain barrier.
  • Branching in Alkyl Chain : Variations in the length and branching of the 2-methylpentyl group have been found to influence agonist activity, with certain configurations yielding higher efficacy in activating GPR88.

Case Studies

  • GPR88 Activation : In vitro assays demonstrated that this compound activates GPR88 with an effective concentration (EC50) in the low nanomolar range, indicating strong agonistic properties. For example, one study reported an EC50 value of approximately 195 nM in CHO cells expressing GPR88 .
  • Behavioral Studies : Animal models treated with this compound exhibited alterations in anxiety-related behaviors and motor coordination, suggesting its potential therapeutic applications in managing conditions like anxiety disorders and Parkinson's disease .
  • Comparative Analysis : A comparative analysis with other GPR88 agonists revealed that while some analogues showed improved potency, they often lacked the favorable pharmacokinetic properties of this compound, such as brain penetration and reduced toxicity .

Data Tables

CompoundEC50 (nM)Lipophilicity (clogP)Notes
This compound1954.64Strong GPR88 agonist
Analog A1165.19Lower potency
Analog B2833.98Improved safety profile

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionReference
SolventDMF or acetone
Reaction Temperature60–80°C
Purification MethodColumn chromatography

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • 1H NMR: Key peaks include:
    • Aromatic protons (δ 6.5–7.2 ppm, multiplet).
    • Methoxy group (δ 3.8 ppm, singlet).
    • N-alkyl chain protons (δ 0.8–1.6 ppm) .
  • IR Spectroscopy: Confirm N-H stretch (~3400 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₃H₂₁NO (calculated: 207.16) .

Q. Table 2: Representative NMR Data

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (ortho/meta)6.7–7.1Multiplet
OCH₃3.8Singlet
CH₂ (N-alkyl chain)1.2–1.5Multiplet

Advanced: How can computational modeling (e.g., DFT) resolve electronic properties and reaction pathways?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Transition state analysis for reaction mechanisms (e.g., alkylation kinetics). Validate with experimental kinetic data and spectroscopic intermediates .

Advanced: What strategies address contradictions in reported spectroscopic or crystallographic data?

Methodological Answer:

  • Case Study: Discrepancies in methoxy group NMR shifts may arise from solvent polarity or hydrogen bonding. Compare data in deuterated DMSO vs. CDCl₃ .
  • Crystallographic Validation: Use SHELXL () to refine X-ray structures. Cross-validate bond lengths/angles with DFT-optimized geometries .

Q. Table 3: Resolving Data Conflicts

Discrepancy SourceResolution StrategyTools
Solvent-dependent shiftsStandardize solvent systemsNMR, DFT
Crystal packing effectsCompare multiple diffraction datasetsSHELXL

Advanced: How to design experiments to study biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina) to predict binding to targets (e.g., cytochrome P450).
  • Step 2: Validate with in vitro assays:
    • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates.
    • Metabolic Stability: Use liver microsomes and LC-MS to track degradation .

Basic: What solvent systems optimize solubility for reactivity studies?

Methodological Answer:

  • Polar Solvents (DMF, DMSO): Enhance solubility for nucleophilic reactions.
  • Nonpolar Solvents (Hexane): Preferable for Friedel-Crafts alkylation.
  • Solubility Testing: Use UV-Vis spectroscopy to measure saturation points in varying solvent ratios .

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